10H-Phenothiazine, 10-(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)-
Overview
Description
10H-Phenothiazine, 10-(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)- is a derivative of phenothiazine, a compound known for its versatile applications in various fields such as medicine, agriculture, and materials science. This specific derivative is characterized by the presence of a heptafluoro-1-oxobutyl group, which imparts unique chemical and physical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine, 10-(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)- typically involves the introduction of the heptafluoro-1-oxobutyl group to the phenothiazine core. This can be achieved through various synthetic routes, including:
Nucleophilic Substitution: Reacting phenothiazine with a heptafluoro-1-oxobutyl halide under basic conditions.
Friedel-Crafts Acylation: Using a heptafluoro-1-oxobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process typically includes:
Bulk Reactors: Utilizing large reactors to carry out the nucleophilic substitution or Friedel-Crafts acylation.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
10H-Phenothiazine, 10-(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The heptafluoro-1-oxobutyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
10H-Phenothiazine, 10-(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of advanced materials such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 10H-Phenothiazine, 10-(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: It may influence signaling pathways related to oxidative stress, apoptosis, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 10-Phenyl-10H-phenothiazine
- 10-Methyl-10H-phenothiazine
- 10H-Phenothiazine, 2-chloro-
Uniqueness
10H-Phenothiazine, 10-(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)- is unique due to the presence of the heptafluoro-1-oxobutyl group, which enhances its chemical stability and imparts distinct electronic properties. This makes it particularly valuable in applications requiring high-performance materials.
Properties
IUPAC Name |
2,2,3,3,4,4,4-heptafluoro-1-phenothiazin-10-ylbutan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F7NOS/c17-14(18,15(19,20)16(21,22)23)13(25)24-9-5-1-3-7-11(9)26-12-8-4-2-6-10(12)24/h1-8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKHUXHBGNVBCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)C(C(C(F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F7NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40617691 | |
Record name | N-(Perfluorobutanoyl)phenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40617691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100234-24-0 | |
Record name | N-(Perfluorobutanoyl)phenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40617691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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